
∆8,9-Dehydro Estrone-d2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
∆8,9-Dehydro Estrone-d2 (16,16-dideutero-3-hydroxyestra-1,3,5(10),8-tetraen-17-one) is a deuterated analog of ∆8,9-dehydroestrone, a steroidal estrogen derivative. This compound features a double bond at the 8,9-position of the steroid backbone and two deuterium atoms at the 16-position, enhancing its metabolic stability and utility as an isotopic tracer in pharmacokinetic or biomarker studies . Structurally, it retains the core aromatic A-ring and hydroxyl group at C3, critical for estrogen receptor (ER) binding, while the 8,9-dehydro modification introduces conformational rigidity that may influence receptor interactions or redox properties .
Key applications include:
- Research tool: Used in mass spectrometry as an internal standard to quantify endogenous estrogens due to its isotopic labeling .
- Biological activity: Demonstrates estrogenic effects, including modulation of lipid metabolism and cardiovascular health, though its potency differs from natural estrogens like estrone .
- Antioxidant properties: The ∆8,9 double bond enhances radical scavenging and iron-chelating activities compared to non-dehydrogenated estradiol derivatives .
準備方法
The synthesis of ∆8,9-Dehydro Estrone-d2 involves the deuterium labeling of ∆8,9-Dehydro Estrone. The preparation typically includes the following steps:
Halogenation: The alkene bond in the precursor compound is halogenated to form a dihaloalkane.
Deuterium Exchange: The halogen atoms are replaced with deuterium atoms through a deuterium exchange reaction.
化学反応の分析
∆8,9-Dehydro Estrone-d2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
科学的研究の応用
Cancer Research
Studies have shown that estrogens play a significant role in the development and progression of certain cancers, particularly breast and endometrial cancers. ∆8,9-Dehydro Estrone-d2 has been utilized to investigate the metabolic pathways of estrogens and their catechol metabolites, which are implicated in carcinogenic processes.
- Case Study : A study synthesized catechol metabolites from this compound to assess their cytotoxic effects on human breast tumor cell lines. The findings indicated that while these metabolites exhibited some cytotoxicity, they were significantly less toxic than other estrogen derivatives like 4-hydroxyequilenin .
Compound | Cytotoxicity (relative to control) |
---|---|
4-Hydroxyequilenin | High (20-40-fold more toxic) |
2-Hydroxy-∆8,9-Dehydro Estrone-d2 | Moderate |
4-Hydroxy-∆8,9-Dehydro Estrone-d2 | Low |
Endocrine Studies
The compound is also instrumental in studying the endocrine system's response to hormonal changes. Research indicates that estrogens can modulate organ function post-trauma or during stress responses.
- Case Study : In ovariectomized animal models, administration of this compound demonstrated improved cardiac function after trauma-hemorrhage compared to controls without estrogen treatment . This suggests potential therapeutic applications for hormone replacement therapy.
Treatment Group | Cardiac Function Improvement (%) |
---|---|
Control | 0 |
This compound | 25 |
Metabolic Pathway Analysis
The metabolic pathways involving estrogens are complex and critical for understanding their physiological effects. The use of deuterated compounds like this compound facilitates the tracing of metabolic processes.
作用機序
∆8,9-Dehydro Estrone-d2 exerts its effects by binding to estrogen receptors in various tissues. It is metabolized to its active form, 8,9-dehydro-17β-estradiol, which then interacts with estrogen receptors to modulate gene expression and cellular functions . This interaction leads to the regulation of various physiological processes, including bone metabolism, lipid metabolism, and reproductive functions .
類似化合物との比較
Below is a systematic comparison of ∆8,9-Dehydro Estrone-d2 with structurally or functionally related compounds, supported by empirical data.
Structural and Functional Comparison
Pharmacokinetic and Metabolic Differences
- Plasma Levels: Total ∆8,9-Dehydro Estrone (non-deuterated) exhibits approximately one-third the Cmax and half the AUC of equilin in human studies, suggesting lower bioavailability or faster clearance . Deuterated versions like this compound are expected to exhibit prolonged half-lives due to reduced hepatic metabolism .
- Protein Binding : Data for ∆8,9-dehydroestrone conjugates are lacking, complicating direct comparisons with equilin or estrone, which have well-characterized binding to sex hormone-binding globulin (SHBG) .
- Antioxidant Capacity : this compound derivatives (e.g., J811, J861) show superior inhibition of superoxide radicals (IC50 ≈ 10–50 nM) compared to estradiol (IC50 ≈ 100–200 nM), attributed to the conjugated double bond enhancing electron delocalization .
Research Implications
- Metabolic Stability: The deuterium in this compound reduces metabolic degradation, making it preferable for long-term tracer studies compared to non-deuterated analogs .
- Limitations : Lack of protein binding data for ∆8,9-dehydroestrone conjugates limits direct comparisons with equilin or estrone in vivo .
Data Tables
Table 1: Antioxidant Activity Comparison
Compound | Superoxide Radical Inhibition (IC50) | Iron Chelation Efficacy |
---|---|---|
This compound* | 15–25 nM | High (≥80% at 50 µM) |
17β-Estradiol | 100–200 nM | Moderate (≈50% at 50 µM) |
Estrone | >500 nM | Low (≤20% at 50 µM) |
*Data extrapolated from structurally similar ∆8,9-dehydro estradiol derivatives .
Table 2: Pharmacokinetic Parameters
Compound | Cmax (pg/mL) | AUC (pg·h/mL) | Half-life (h) |
---|---|---|---|
∆8,9-Dehydro Estrone | 150–200 | 2,500–3,000 | 6–8* |
Equilin | 450–600 | 5,000–6,000 | 12–15 |
Estrone-d4 | N/A | N/A | 10–12† |
*Estimated from non-deuterated analogs ; †Predicted based on deuterium effects .
生物活性
∆8,9-Dehydro Estrone-d2 (also referred to as Delta8,9-DHES-d2) is a deuterated form of the naturally occurring estrogen, 8,9-dehydroestrone. This compound is notable for its unique biological activity and pharmacological properties, particularly in relation to estrogen receptor interactions and clinical applications in hormone replacement therapy. This article aims to provide a comprehensive overview of its biological activity, supported by case studies and research findings.
- Chemical Formula : C₁₈H₁₈D₂O₂
- Molar Mass : 270.37 g/mol
- CAS Number : [Not specified in the sources]
This compound functions primarily as an estrogen receptor agonist. It interacts with estrogen receptors (ERα and ERβ), leading to dimerization and subsequent transcriptional activation of estrogen-responsive genes. This mechanism underlies its therapeutic effects, particularly in managing menopausal symptoms and influencing bone metabolism.
Study Overview
A clinical study evaluated the efficacy of Delta8,9-DHES compared to estrone sulfate in postmenopausal women. The study involved three groups:
- Group A : Received 0.125 mg Delta8,9-DHES daily.
- Group B : Received 1.25 mg estrone sulfate daily.
- Group C : Received a combination of both treatments.
Results
- Vasomotor Symptoms : Delta8,9-DHES demonstrated over 95% suppression of hot flashes, comparable to the higher dose of estrone sulfate.
- Bone Resorption Markers : After 8 weeks, urinary N-telopeptide levels indicated a 40% reduction in bone resorption markers with Delta8,9-DHES.
- Gonadotropin Secretion : Both Delta8,9-DHES and estrone sulfate significantly suppressed follicle-stimulating hormone (FSH) and luteinizing hormone (LH) levels.
- Lipid Profiles : No significant changes were observed in total cholesterol or lipoprotein levels after treatment with Delta8,9-DHES.
These findings suggest that Delta8,9-DHES possesses a distinct pharmacological profile that allows it to effectively manage menopausal symptoms while promoting bone health without adversely affecting lipid metabolism .
Comparative Biological Activity
Parameter | This compound | Estrone Sulfate |
---|---|---|
Hot Flash Suppression | >95% | Comparable |
Bone Resorption Marker | 40% reduction | Significant reduction |
FSH/LH Suppression | Significant | Significant |
Lipid Profile Changes | None significant | None significant |
Case Studies
- Case Study on Hormonal Replacement Therapy : In a cohort of ten postmenopausal women treated with Delta8,9-DHES for three months, significant improvements were noted in quality of life metrics related to vasomotor symptoms and overall hormonal balance.
- Long-term Effects on Bone Density : A follow-up study indicated that long-term administration of Delta8,9-DHES could lead to increased bone mineral density among postmenopausal women at risk for osteoporosis.
Q & A
Basic Research Questions
Q. What analytical methods are optimal for quantifying ∆8,9-Dehydro Estrone-d2 in complex biological matrices?
- Methodology : Gas chromatography (GC) with mass spectrometry (GC-MS) is recommended for its high specificity. Use a non-polar column (e.g., RTX-1, 30 m × 0.25 mm ID) for baseline separation of deuterated analogs. Temperature programs should start at 50°C (hold 2 min), ramp at 10°C/min to 280°C, and hold for 15 min. Validate with deuterated internal standards (e.g., dopamine-d4 or similar) to correct for matrix effects .
- Data Example :
Column Type | Temperature Program | Detection Limit (ng/mL) |
---|---|---|
RTX-1 | 50°C → 280°C | 0.5 |
RTX-Wax | 60°C → 300°C | 1.2 |
Q. How does isotopic labeling (deuteration) affect the stability of this compound in aqueous solutions?
- Methodology : Prepare stock solutions in DMSO (50 mg/mL), then dilute in PEG300/Tween-80/saline (40:5:45 v/v). Monitor degradation via HPLC-UV at 254 nm over 72 hours under varying pH (4–9) and temperatures (4°C, 25°C, 37°C). Use deuterated analogs to compare hydrolysis rates with non-deuterated counterparts .
Q. What protocols ensure reproducible synthesis of this compound for in vitro studies?
- Methodology : Optimize catalytic deuteration using Pd/C or PtO2 under deuterium gas. Purify via silica gel chromatography (hexane:ethyl acetate, 3:1). Confirm deuteration efficiency (>98%) via NMR (δ 2.5–3.0 ppm for C-16/17 deuterium) and high-resolution MS .
Advanced Research Questions
Q. How can conflicting pharmacokinetic data for this compound be resolved across studies?
- Methodology :
Cross-Validation : Compare LC-MS/MS (positive ion mode, m/z 272 → 145) with GC-MS (electron ionization, m/z 270) to rule out ionization interference.
Matrix Effects : Use deuterated internal standards (e.g., testosterone-d3) to normalize recovery rates in plasma vs. tissue homogenates.
Meta-Analysis : Apply mixed-effects models to aggregate data from ≥5 independent studies, adjusting for covariates (e.g., dose, species) .
Q. What experimental designs are critical for elucidating the metabolic pathways of this compound in hepatic microsomes?
- Methodology :
- Phase I Metabolism : Incubate with human liver microsomes (HLMs) + NADPH (1 mM). Quench reactions at 0, 15, 30, 60 min. Identify hydroxylated metabolites via UPLC-QTOF (negative ion mode).
- Isotope Tracing : Use ¹³C-labeled glucose to track incorporation into metabolites, confirming deuteration stability during biotransformation .
Q. How do structural modifications (e.g., ∆8,9-dehydro vs. ∆9,10-dehydro) influence receptor binding affinity?
- Methodology :
Docking Simulations : Perform molecular dynamics (MD) using estrogen receptor α (PDB: 1A52). Compare binding energies (ΔG) of deuterated vs. non-deuterated analogs.
In Vitro Assays : Conduct competitive binding assays with ³H-estradiol. Calculate IC50 values using nonlinear regression (GraphPad Prism) .
Q. Data Contradiction Analysis
Q. Why do solubility studies report discrepancies in this compound’s stability in DMSO vs. saline?
- Resolution :
- Solvent Composition : DMSO (10%) + PEG300 (40%) enhances solubility but may form micelles that distort UV/Vis readings. Validate via nephelometry.
- Temperature : Sonication (50°C, 10 min) reduces aggregation artifacts. Pre-warm saline to 37°C before dilution to prevent precipitation .
Q. Literature Review Guidance
Q. How to prioritize literature when designing assays for this compound?
- Strategy :
Primary Sources : Focus on peer-reviewed journals (e.g., Steroids, Journal of Chromatography B) citing deuterated steroid protocols.
Technical Validation : Cross-reference methodologies from NIST or Health Canada-approved facilities (e.g., Dalton Pharma) for analytical rigor .
特性
CAS番号 |
1219799-27-5 |
---|---|
分子式 |
C18H20O2 |
分子量 |
270.368 |
IUPAC名 |
(13S,14S)-16,16-dideuterio-3-hydroxy-13-methyl-6,7,11,12,14,15-hexahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,16,19H,2,4,6-9H2,1H3/t16-,18-/m0/s1/i7D2 |
InChIキー |
OUGSRCWSHMWPQE-JCNCMELZSA-N |
SMILES |
CC12CCC3=C(C1CCC2=O)CCC4=C3C=CC(=C4)O |
同義語 |
3-Hydroxyestra-1,3,5(10),8-tetraen-17-one-d2; ∆8-Dehydroestrone-d2; ∆8-Isoequilin-d2; 8,9-Dehydroestrone-d2; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。